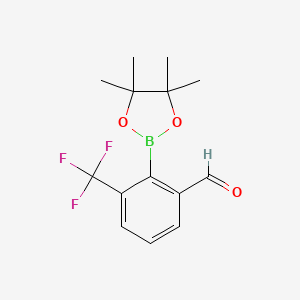

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzaldehyde

CAS No.: 1356948-22-5

Cat. No.: VC8070006

Molecular Formula: C14H16BF3O3

Molecular Weight: 300.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1356948-22-5 |

|---|---|

| Molecular Formula | C14H16BF3O3 |

| Molecular Weight | 300.08 g/mol |

| IUPAC Name | 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzaldehyde |

| Standard InChI | InChI=1S/C14H16BF3O3/c1-12(2)13(3,4)21-15(20-12)11-9(8-19)6-5-7-10(11)14(16,17)18/h5-8H,1-4H3 |

| Standard InChI Key | DOVZVPBCBNJCRP-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2C(F)(F)F)C=O |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2C(F)(F)F)C=O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a benzene ring substituted with three distinct groups:

-

A boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at position 2, which enhances stability and reactivity in Suzuki-Miyaura couplings.

-

A trifluoromethyl group (-CF) at position 3, imparting electron-withdrawing effects that modulate electronic properties and metabolic stability.

-

An aldehyde (-CHO) at position 1, enabling further functionalization via condensation or reduction reactions.

The SMILES notation and InChIKey provide unambiguous identifiers for verifying its structure.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1356948-22-5 | |

| Molecular Formula | ||

| Molecular Weight | 300.08 g/mol | |

| IUPAC Name | 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzaldehyde | |

| Topological Polar Surface Area | 46.5 Ų |

Synthesis and Reactivity

Synthetic Routes

The compound is typically synthesized via Miyaura borylation, where a halogenated precursor undergoes palladium-catalyzed coupling with bis(pinacolato)diboron. For example:

-

Bromination: 3-(Trifluoromethyl)benzaldehyde is brominated at position 2 to yield 2-bromo-3-(trifluoromethyl)benzaldehyde.

-

Borylation: The brominated intermediate reacts with bis(pinacolato)diboron in the presence of a Pd catalyst (e.g., Pd(dppf)Cl) and a base (e.g., KOAc) to form the boronic ester.

This method ensures high regioselectivity and compatibility with sensitive functional groups like aldehydes.

Reactivity in Cross-Coupling Reactions

The boronic ester moiety facilitates Suzuki-Miyaura couplings, enabling bond formation between sp-hybridized carbons. For instance, reacting this compound with aryl halides produces biaryl aldehydes, which are precursors to ligands or pharmaceutical agents. The aldehyde group can subsequently undergo:

-

Reduction to benzyl alcohols using NaBH.

-

Condensation with amines to form Schiff bases.

Applications in Pharmaceutical and Materials Chemistry

Drug Discovery

The trifluoromethyl group enhances metabolic stability and lipophilicity, making derivatives of this compound valuable in drug candidates. For example:

-

Anticancer agents: Biaryl aldehydes derived from Suzuki couplings exhibit kinase inhibition activity.

-

Antiviral compounds: Schiff bases formed from the aldehyde group show efficacy against viral proteases.

Materials Science

In organic electronics, the compound serves as a building block for:

-

Luminescent materials: Coordination with transition metals yields complexes with tunable emission properties.

-

Polymer precursors: Incorporation into conjugated polymers enhances electron-deficient character, improving charge transport in semiconductors.

| Supplier | Packaging | Price (USD) | Purity | Updated |

|---|---|---|---|---|

| VulcanChem | 100 mg | $260 | 97% | Aug 20, 2023 |

| Ambeed | 1 g | $101 | 97% | Dec 16, 2021 |

Prices are subject to change based on market demand and synthesis costs .

Future Directions and Research Gaps

While the compound’s utility in cross-coupling is well-established, further studies could explore:

-

Catalyst optimization: Developing Pd-free protocols for greener synthesis.

-

Biological profiling: Systematic evaluation of toxicity and pharmacokinetics in preclinical models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume